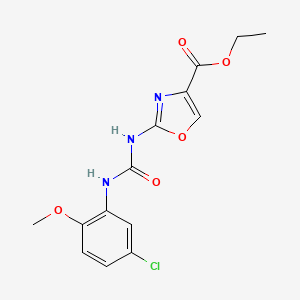
Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14ClN3O5 and its molecular weight is 339.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a chloro and methoxy group on the phenyl ring enhances its pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Activity : Research indicates that compounds with oxazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM in vitro studies .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 5 to 20 µg/mL .
- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties in animal models. In one study, it reduced inflammation markers in a carrageenan-induced paw edema model .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It potentially disrupts key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that the oxazole moiety can intercalate with DNA, leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound's effectiveness against various cancer cell lines. It was found that at concentrations of 20 µM, the compound induced apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Bacteria | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
| A549 (Lung Cancer) | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction |
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5/c1-3-22-12(19)10-7-23-14(17-10)18-13(20)16-9-6-8(15)4-5-11(9)21-2/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDMTXPNCTZIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














